1-[(2-chlorophenyl)methyl]-3'-(3-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
Description
1-[(2-Chlorophenyl)methyl]-3'-(3-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1λ⁶,3]thiazolidine]-1',1',2,4'-tetrone is a spirocyclic indole-thiazolidine tetrone derivative characterized by:
- Substituents: A 2-chlorobenzyl group at position 1 and a 3-fluorophenyl group at position 3', which influence electronic properties and lipophilicity .
- Tetrone functionality: Two ketone groups on the thiazolidine ring, enhancing polarity and hydrogen-bonding capacity .
This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigidity and polarity are critical .
Properties
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4S/c24-19-10-3-1-6-15(19)13-26-20-11-4-2-9-18(20)23(22(26)29)27(21(28)14-32(23,30)31)17-8-5-7-16(25)12-17/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQXYOGRXXHEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1(=O)=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares the target compound with structurally related spiro[indole-thiazolidine] derivatives:
*Estimated based on substituent effects (Cl and F reduce logP compared to methyl groups).
†Trifluoromethyl (CF₃) significantly increases lipophilicity.
Key Observations:
- Lipophilicity (logP): The target compound’s logP is lower than E963-0266 (4.8367) due to the absence of methyl groups and presence of fluorine .
- Molecular Weight :
- Substituent Effects :
Anticancer Activity ():
Spiro[indole-thiazolidine] derivatives with ester groups (e.g., compounds Ic and Id in ) demonstrated anticancer activity in preliminary screens. While the target compound’s tetrone groups may reduce ester-like metabolic lability, its rigidity could enhance target binding .
Halogen Effects in Drug Design
- Chlorophenyl vs. 3-Fluorophenyl (Target): Balances lipophilicity and electronic effects, favoring CNS penetration or enzyme inhibition .
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